molecular formula C12H14O B3066080 5-Hexyn-1-ol, 6-phenyl- CAS No. 69936-53-4

5-Hexyn-1-ol, 6-phenyl-

Cat. No.: B3066080
CAS No.: 69936-53-4
M. Wt: 174.24 g/mol
InChI Key: RVPSGOOCCWIQDP-UHFFFAOYSA-N
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Description

5-Hexyn-1-ol, 6-phenyl- is an organic compound with the molecular formula C12H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes both an alkyne and a phenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyn-1-ol, 6-phenyl- typically involves the Sonogashira coupling reaction. This reaction combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of 5-Hexyn-1-ol, 6-phenyl- may involve similar coupling reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Hexyn-1-ol, 6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acid chlorides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Ethers, esters

Scientific Research Applications

5-Hexyn-1-ol, 6-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes.

    Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: 5-Hexyn-1-ol, 6-phenyl- is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-Hexyn-1-ol, 6-phenyl- involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyn-1-ol: Similar structure but lacks the phenyl group.

    Phenylacetylene: Contains a phenyl group and an alkyne but lacks the hydroxyl group.

    1-Hexyn-3-ol: Similar alkyne and hydroxyl groups but different positioning.

Uniqueness

5-Hexyn-1-ol, 6-phenyl- is unique due to the presence of both a phenyl group and a hydroxyl group attached to an alkyne. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-phenylhex-5-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPSGOOCCWIQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446360
Record name 5-Hexyn-1-ol, 6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69936-53-4
Record name 5-Hexyn-1-ol, 6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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